molecular formula C20H27N5O3 B11275740 N-(3-methoxypropyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide

N-(3-methoxypropyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B11275740
M. Wt: 385.5 g/mol
InChI Key: COIUQHYERZCNKW-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a pyridazinone core, which is often associated with biological activity, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The initial step often involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids to form the pyridazinone ring.

    Introduction of the Piperazine Moiety: The next step involves the nucleophilic substitution reaction where the pyridazinone core is reacted with 4-phenylpiperazine under controlled conditions.

    Attachment of the Methoxypropyl Group: Finally, the compound is alkylated with 3-methoxypropyl bromide in the presence of a base to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The phenylpiperazine moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Nitro or sulfonyl derivatives on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of pyridazinone derivatives in various chemical reactions.

Biology

Biologically, N-(3-methoxypropyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. The pyridazinone core is known for its pharmacological properties, including anti-inflammatory and anticancer activities. Researchers are investigating its efficacy and safety in preclinical studies.

Industry

Industrially, this compound could be used as an intermediate in the synthesis of more complex pharmaceuticals or agrochemicals. Its stability and reactivity make it a valuable building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxypropyl)-2-[6-oxo-3-(4-methylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.

    N-(3-methoxypropyl)-2-[6-oxo-3-(4-ethylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide: Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.

Uniqueness

N-(3-methoxypropyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is unique due to the presence of the phenylpiperazine moiety, which can significantly influence its biological activity and pharmacokinetic properties. The phenyl group may enhance binding affinity to certain biological targets, making it a more potent compound compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H27N5O3

Molecular Weight

385.5 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide

InChI

InChI=1S/C20H27N5O3/c1-28-15-5-10-21-19(26)16-25-20(27)9-8-18(22-25)24-13-11-23(12-14-24)17-6-3-2-4-7-17/h2-4,6-9H,5,10-16H2,1H3,(H,21,26)

InChI Key

COIUQHYERZCNKW-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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